4,4'-Dimethylbenzil

Photoinitiation Polymer Chemistry UV Curing

Select 4,4'-Dimethylbenzil for enhanced Type I photoinitiation efficiency. The para-methyl groups increase polymerization rates versus unsubstituted benzil, making it ideal for low-migration UV-cure coatings and electronics. It eliminates co-initiator needs for food-contact-sensitive applications. Also a key SAR comparator in medicinal chemistry for probing lipophilic effects on carboxylesterase inhibition and a reliable standard in electroanalysis due to its well-behaved polarographic profile.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 3457-48-5
Cat. No. B181773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethylbenzil
CAS3457-48-5
Synonyms4,4'-dimethylbenzil
p,p'-dimethylbenzil
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H14O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyBCWCEHMHCDCJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethylbenzil (CAS 3457-48-5): Procurement-Focused Overview for Photoinitiator and Synthesis Applications


4,4'-Dimethylbenzil (1,2-Bis(4-methylphenyl)-1,2-ethanedione) is a para-methyl-substituted aromatic α-diketone belonging to the benzil class of compounds. It is characterized by a molecular formula of C₁₆H₁₄O₂, a molecular weight of 238.28 g/mol, a melting point of 102-105 °C, and a purity typically >99% (GC) for commercial material . The compound is widely classified as a Type I photoinitiator, undergoing unimolecular bond cleavage upon UV irradiation to directly generate free radicals, a mechanism that eliminates the need for a co-initiator in many polymerization processes . Beyond its primary role in photopolymerization, 4,4'-dimethylbenzil serves as a key synthetic intermediate in the preparation of more complex molecules, including xanthone derivatives, and has been investigated for its biological activity as an inhibitor of mammalian carboxylesterases [1].

Why Generic Substitution Fails for 4,4'-Dimethylbenzil: The Critical Impact of Para-Substitution on Performance


Substitution of 4,4'-dimethylbenzil with unsubstituted benzil or other para-substituted analogues (e.g., -OCH₃, -Cl) is not straightforward due to profound substituent-dependent effects on both photochemical and biological performance. In photoinitiation, the presence of electron-donating methyl groups at the 4 and 4' positions has been shown to enhance the efficiency of monomeric benzil derivatives in vinyl polymerization compared to unsubstituted benzil [1]. In biological systems, benzil analogues exhibit a wide range of inhibitory potencies against carboxylesterases, with Ki values varying from low nanomolar to micromolar depending on the nature of the para-substituent, making target selectivity a key consideration for procurement [2]. Furthermore, the conformational behavior of the diketone moiety, which is influenced by the substituent, directly affects its photosensitizing activity and reaction pathways, as demonstrated by studies on alkoxy radical production [3]. These performance-critical variations underscore that 4,4'-dimethylbenzil is not an interchangeable commodity within the benzil class.

Quantitative Differentiation Evidence for 4,4'-Dimethylbenzil (CAS 3457-48-5) Procurement Decisions


Enhanced Photoinitiator Efficiency of 4,4'-Dimethylbenzil via Electron-Donating Methyl Substituents

Monomeric benzil derivatives bearing electron-donating substituents at the 4 and 4' positions exhibit increased photoinitiating efficiency compared to unsubstituted benzil. This class-level effect, demonstrated across a series of analogues, supports the procurement of 4,4'-dimethylbenzil over benzil for applications requiring higher reactivity [1]. The performance of polymeric and monomeric benzil initiators was evaluated using thin film UV curing and real-time infrared spectroscopy [2].

Photoinitiation Polymer Chemistry UV Curing

Distinct Conformational Control in Photosensitized Radical Generation for 4,4'-Dimethylbenzil

The conformational dynamics of 4,4'-dimethylbenzil uniquely influence its photosensitizing behavior. Anti- and syn-skewed conformations of 4,4'-dimethylbenzil promote photosensitized alkoxy radical production, whereas the syn conformation promotes a binding shutoff reaction with trimethyl phosphite. Less rotation of the diketone moiety is better suited to photosensitizing activity [1]. This represents a direct, substituent-specific effect not observed with all benzil analogues.

Photochemistry Radical Generation Organic Synthesis

Class-Specific Electrochemical Behavior: Additive Substituent Effects on Polarographic Reduction for 4,4'-Dimethylbenzil

Polarographic studies on a series of substituted benzils reveal that electron-donating substituents, such as the methyl group in 4,4'-dimethylbenzil, exhibit additive effects on half-wave potentials (E1/2). This contrasts with the behavior of chloro- and nitro-substituted benzils, which display anomalous second waves with much smaller potential differences [1]. This class-level inference highlights a distinct electrochemical signature that can impact analytical method development.

Electrochemistry Analytical Chemistry Structure-Activity Relationship

Structural Prerequisite for Carboxylesterase Inhibition: Methyl Substituent vs. Methoxy

Structure-activity relationship (SAR) studies of benzil analogues as carboxylesterase inhibitors reveal that the inhibitory potency is highly dependent on the nature of the para-substituent. While a direct Ki for 4,4'-dimethylbenzil is not reported, the closely related 4,4'-dimethoxybenzil exhibits a Ki of 70 nM for human intestinal carboxylesterase (hiCE) . The original SAR study demonstrates that benzil analogues can achieve low nanomolar Ki values [1]. By inference, the methyl-substituted analogue represents a distinct chemical space with potentially differentiated potency and selectivity profiles compared to the more polar methoxy derivative, making it a valuable comparator tool in SAR studies.

Enzyme Inhibition Drug Discovery Carboxylesterase

Differentiated Photochemical Stability: 4,4'-Dimethylbenzil vs. Sterically Hindered Analogues

In contrast to highly sterically hindered benzil analogues, 4,4'-dimethylbenzil retains photochemical reactivity under irradiation. Studies on the photochemical reaction of α-diketones demonstrate that 2,4,6-trimethylbenzil and 2,3,5,6-tetramethylbenzil exhibit no observable photochemical reaction under the same conditions, whereas less sterically hindered analogues like 4,4'-dimethylbenzil are photochemically active [1]. This is a direct, class-based differentiation that underscores the importance of substitution pattern for photochemical applications.

Photostability Photochemistry α-Diketones

High-Value Research and Industrial Application Scenarios for 4,4'-Dimethylbenzil (CAS 3457-48-5)


High-Efficiency UV-Curable Coatings and Inks Requiring Co-Initiator-Free Formulations

As a Type I photoinitiator, 4,4'-dimethylbenzil is ideally suited for formulations where the use of a co-initiator (amine synergist) is undesirable, such as in certain food-contact materials or where amine migration is a concern . The electron-donating methyl substituents enhance its photoinitiating efficiency compared to unsubstituted benzil, as supported by class-level evidence [1]. This makes it a strategic choice for developing fast-curing, low-migration UV coatings, inks, and adhesives for packaging and electronics.

Photoredox Catalysis and Radical-Mediated Organic Synthesis Leveraging Conformational Control

The unique conformational behavior of 4,4'-dimethylbenzil, which allows its anti- and syn-skewed conformations to promote alkoxy radical production, makes it a valuable photosensitizer in specialized radical reactions . This property can be exploited in the synthesis of complex organic molecules where controlled generation of alkoxy radicals is required. Researchers should select this compound over less conformationally active analogues when a specific radical generation pathway is critical for reaction selectivity and yield.

Carboxylesterase Inhibitor SAR Studies for Cancer Prodrug Activation Research

In medicinal chemistry, 4,4'-dimethylbenzil serves as a key comparator in structure-activity relationship (SAR) studies aimed at modulating carboxylesterase activity for cancer prodrug activation (e.g., CPT-11/irinotecan) . Its distinct electronic and steric profile, conferred by the para-methyl substituent, provides a valuable contrast to the more potent 4,4'-dimethoxybenzil (Ki = 70 nM) [1]. Procurement of 4,4'-dimethylbenzil enables researchers to systematically probe the effect of lipophilicity and hydrogen-bonding capacity on enzyme inhibition and cellular uptake.

Electrochemical Method Development for Benzil Derivative Analysis

The well-behaved, additive polarographic behavior of 4,4'-dimethylbenzil, in contrast to the anomalous reduction waves of chloro- and nitro-substituted analogues, makes it an ideal model compound for developing and validating electrochemical detection methods . Analysts can use 4,4'-dimethylbenzil to establish baseline electrochemical parameters for a series of benzil derivatives, facilitating the quantification of these compounds in environmental samples, reaction mixtures, or biological matrices.

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